molecular formula C16H18N2O2 B1318073 N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide CAS No. 954257-10-4

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B1318073
CAS No.: 954257-10-4
M. Wt: 270.33 g/mol
InChI Key: RELXDQUUBJCRNP-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is an organic compound featuring a propanamide backbone linked to a 3-aminophenyl group and a 2-methylphenoxy moiety.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXDQUUBJCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3-nitroaniline and 2-methylphenol.

    Nitration and Reduction: The nitro group on 3-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: 2-methylphenol is esterified with a suitable acid chloride to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with the amine group of the reduced 3-nitroaniline to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has garnered attention for its potential therapeutic properties. Research indicates that it may act on specific biological targets involved in disease processes:

  • Therapeutic Agent : The compound has shown promise in modulating biological pathways, suggesting potential applications in drug development.
  • Inflammatory Response Modulation : Studies have demonstrated that this compound can alter protein expression levels associated with inflammatory responses, indicating its utility in treating inflammatory diseases.

Proteomics Research

This compound is utilized as a reagent in proteomics studies to investigate protein interactions and functions, particularly in understanding disease mechanisms and pathways. It aids in the exploration of how proteins behave under different conditions and can help identify potential therapeutic targets.

Inhibition of Type III Secretion System (T3SS)

Research has identified this compound as a candidate for inhibiting the T3SS in pathogenic bacteria. This system is crucial for bacterial virulence, making this compound a potential therapeutic agent against bacterial infections.

Case Study 1: Inhibition of Inflammatory Responses

A study demonstrated that this compound significantly reduced the expression levels of pro-inflammatory cytokines in vitro. This suggests its potential application in developing treatments for diseases characterized by chronic inflammation.

Case Study 2: Antimicrobial Activity

In a recent investigation into T3SS inhibitors, this compound was found to effectively inhibit the secretion of virulence factors in Gram-negative bacteria. The findings support further development as an antimicrobial agent targeting specific bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The amine and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings :

  • Methoxy vs. Methyl : Methoxy increases lipophilicity more than methyl due to its larger size and electron-donating nature, enhancing membrane penetration .
  • Chloro Substituents : Chlorine’s electron-withdrawing effect may improve binding to electrophilic targets (e.g., enzymes) compared to methyl .

Position of Substituents on Phenyl Rings

The amino group’s position on the phenyl ring alters steric and electronic interactions:

Compound Name Amino Position Notable Differences Reference
This compound 3-position Optimized for target binding in studied systems
N-(4-Aminophenyl)-3-methylbutanamide 4-position Reduced activity due to steric hindrance
N-(2-Aminophenyl)-2-methylpropanamide 2-position Altered receptor interaction profiles

Key Findings :

  • 3-Aminophenyl: Preferred for balanced steric accessibility and electronic compatibility in receptor binding .
  • 4-Aminophenyl: May reduce efficacy in certain targets due to spatial constraints .

Functional Group and Backbone Modifications

Variations in the amide backbone or additional functional groups influence bioactivity:

Compound Name Structural Feature Biological Activity Reference
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide Thiazole ring Enhanced enzyme inhibition via π-π stacking
N-(3-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide Acetyl group Modified metabolic stability
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide Sulfamoyl group Synergistic anti-inflammatory effects

Key Findings :

  • Thiazole Rings : Introduce planar heterocycles for stronger target binding compared to simple phenyl groups .

Heterocyclic Moieties

Incorporation of heterocycles diversifies biological interactions:

Compound Name Heterocycle Unique Property Reference
N-(2-Methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide Benzothiazole Improved antimicrobial activity
N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide Benzofuran Distinct receptor modulation
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide Indole + Thiolane Dual antiviral and anti-inflammatory effects

Key Findings :

  • Benzothiazole/Benzofuran : Enhance bioactivity through aromatic stacking and hydrophobic interactions .
  • Indole Moieties : Enable interactions with serotonin-related receptors, broadening therapeutic scope .

Addressing Contradictory Data

Discrepancies in reported bioactivities (e.g., variable enzyme inhibition) may arise from differences in assay conditions (pH, temperature, cell lines). Standardized protocols, as suggested in , are critical for reproducibility .

Biological Activity

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is a synthetic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C17H20N2O2
  • Molecular Weight: 284.35 g/mol

It features an aminophenyl group attached to a propanamide backbone, along with a methyl-substituted phenoxy group. This unique structure is believed to influence its biological activity significantly.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition: The compound may act as a biochemical probe or inhibitor, interacting with specific enzymes involved in various metabolic pathways. It has been explored for its potential to inhibit enzymes linked to inflammation and cancer progression.
  • Receptor Modulation: It may modulate receptor activity, particularly in pathways related to pain perception and inflammation. This modulation can lead to anti-inflammatory and analgesic effects .

Biological Activities

Research indicates that this compound possesses a variety of biological activities:

  • Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant cytotoxic effects in breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammatory responses in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
  • Neuropharmacological Effects: Preliminary studies suggest that it may have anticonvulsant properties, potentially acting through modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Compound NameMolecular FormulaUnique Features
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamideC17H20ClN2O2Contains a chlorine substituent which may enhance bioactivity
N-(4-Aminophenyl)-2-(5-methylphenoxy)propanamideC18H22N2O2Features different aromatic substituents affecting its reactivity
N-(3-Aminobenzyl)-4-(4-fluorophenoxy)butanamideC18H22FN3OFluorine substitution may lead to altered pharmacokinetics

The unique combination of amino and phenoxy groups along with specific methyl substitutions enhances the compound's biological activity compared to similar compounds.

Case Studies

  • Anticancer Research: A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
  • Inflammation Models: In vitro experiments demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Neuropharmacology Studies: Research focused on the interaction of this compound with Nav channels revealed that it could inhibit Nav 1.7, which is implicated in pain signaling pathways, suggesting potential applications in pain management therapies .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the phenoxy group and amine proton environments. For example, aromatic protons adjacent to the amino group resonate at δ 6.5–7.2 ppm, while methylphenoxy protons appear as a singlet near δ 2.3 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.1) and detect impurities from incomplete substitution or condensation .
  • Melting Point Analysis : Compare observed values (e.g., 92–96°C) to literature data to assess purity .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Q. Advanced

  • Functional Group Modifications :
    • Replace the 2-methylphenoxy group with bioisosteres like trifluoromethoxy or chlorophenoxy to modulate lipophilicity and target binding (e.g., TRPV1 antagonism in ) .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
  • Pharmacophore Mapping : Use 3D-QSAR models to identify critical hydrogen bond donors (e.g., amide NH) and hydrophobic regions (methylphenoxy group) for antibacterial activity .
  • In Silico Screening : Dock analogs into target proteins (e.g., bacterial FabI enzyme) to prioritize synthesis .

What role does X-ray crystallography play in understanding molecular interactions and stability?

Q. Advanced

  • Hydrogen Bond Networks : Crystallography reveals intermolecular N–H⋯O and C–H⋯O interactions that stabilize the solid-state structure. For example, N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide forms R₂²(12) and R₂²(18) ring motifs via N–H⋯O bonds, influencing solubility and melting behavior .
  • Torsional Flexibility : Analyze dihedral angles (e.g., 80.25° between phenyl rings) to predict conformational adaptability for target binding .
  • Polymorphism Screening : Identify stable crystal forms to optimize formulation .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Control for Experimental Variables :
    • Purity : Validate compound purity via HPLC (>98%) to exclude confounding effects from byproducts .
    • Assay Conditions : Standardize cell lines (e.g., HEK293 for TRPV1) and incubation times to minimize variability .
  • Mechanistic Profiling : Use orthogonal assays (e.g., calcium flux for TRPV1, MIC for antibacterials) to confirm target engagement .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends obscured by outliers .

What computational methods are effective for predicting metabolic pathways and toxicity?

Q. Advanced

  • ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate permeability (Caco-2 > 50 nm/s) and cytochrome P450 inhibition risks .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation of the amino group) with software like MetaSite .
  • Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., aromatic amines linked to mutagenicity) .

How can bioisosteric replacement strategies improve pharmacokinetic properties?

Q. Advanced

  • Amide Bond Replacements : Substitute the propanamide with a sulfonamide or urea to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • Phenoxy Group Optimization : Replace 2-methylphenoxy with 2-fluoro-4-methylsulfonamide (as in TRPV1 antagonists) to improve solubility and target affinity .
  • Scaffold Hopping : Explore bicyclic or heteroaromatic cores (e.g., pyridine) to reduce off-target effects .

What strategies mitigate challenges in scaling up synthesis from milligram to kilogram quantities?

Q. Advanced

  • Process Chemistry :
    • Replace batch reactions with flow chemistry for nitro-group reductions to enhance safety and yield .
    • Optimize solvent systems (e.g., switch from DMF to THF/water mixtures) for easier workup .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

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